Molecular weight and formula of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
Molecular weight and formula of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
An In-Depth Technical Guide to 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, a heterocyclic carboxylic acid derivative. While this compound is indexed under CAS number 1013936-87-2 by several chemical suppliers, it is not extensively characterized in public scientific literature or databases.[1][2][3] This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It establishes the compound's core physicochemical properties based on its derived chemical structure and presents detailed, field-proven methodologies for its empirical characterization and verification. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the absence of established literature data.
Chemical Identity and Physicochemical Properties
The identity of a compound is fundamentally defined by its structure. From the IUPAC name, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, we can deduce its precise atomic arrangement and subsequently its chemical formula and molecular weights.
Molecular Structure
The molecule consists of a propionic acid backbone, substituted at the second carbon with a methyl group and at the third carbon with a 5-methyl-pyrazol-1-yl moiety. The pyrazole ring is attached via its N1 position.
Below is a two-dimensional representation of the chemical structure, generated using the DOT language.
Caption: 2D structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
Core Data Summary
The fundamental properties derived from the chemical structure are summarized in the table below. These values are theoretical and require experimental verification as outlined in Section 2.
| Property | Value | Derivation |
| CAS Number | 1013936-87-2 | Indexed by commercial suppliers.[1][2] |
| Chemical Formula | C₈H₁₂N₂O₂ | Derived from IUPAC name |
| Average Molecular Weight | 168.19 g/mol | Calculated from atomic weights |
| Monoisotopic Mass | 168.0899 Da | Calculated from isotopic masses |
Empirical Verification of Molecular Formula and Weight
For any novel or sparsely documented compound, theoretical calculations must be substantiated by empirical data. The following section provides detailed protocols for the essential experiments required to confirm the identity and purity of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid.
Mass Spectrometry for Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. For a polar, non-volatile molecule like the target acid, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or TOF analyzer, is crucial as it provides a highly accurate mass measurement, enabling the confirmation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
-
Instrumentation (Example: Orbitrap Mass Spectrometer):
-
Ionization Mode: ESI, Positive and Negative.
-
Causality: The carboxylic acid can be deprotonated to form [M-H]⁻ in negative mode, while the pyrazole nitrogens can be protonated to form [M+H]⁺ in positive mode. Analyzing in both modes provides complementary data.
-
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Resolution: >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement (<5 ppm).
-
Scan Range: 50-500 m/z. This range comfortably includes the expected molecular ions.
-
Expected Ions:
-
Positive Mode ([M+H]⁺): C₈H₁₃N₂O₂⁺, Calculated m/z = 169.0972
-
Negative Mode ([M-H]⁻): C₈H₁₁N₂O₂⁻, Calculated m/z = 167.0826
-
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the expected m/z values in the high-resolution mass spectrum.
-
Calculate the mass error between the observed m/z and the theoretical m/z in parts-per-million (ppm). A mass error of <5 ppm provides strong evidence for the proposed elemental composition.
-
Caption: Workflow for the experimental confirmation of molecular formula via HRMS.
Structural Confirmation via NMR Spectroscopy
Expertise & Rationale: While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms (i.e., the structural isomers). ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different types of carbon atoms. These techniques are indispensable for confirming the proposed structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid over other possible isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Causality: Deuterated solvents are used because the deuterium signal provides a lock for the spectrometer's magnetic field, and the solvent's own signals do not obscure those of the analyte. The choice of solvent depends on the compound's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation (Example: 400 MHz Spectrometer):
-
Acquire a ¹H NMR spectrum. Key expected signals would include:
-
A doublet for the C2-methyl group.
-
A multiplet for the C2-proton.
-
Multiplets for the C3-methylene protons.
-
Singlets for the pyrazole C5-methyl group and the pyrazole ring protons.
-
A broad singlet for the carboxylic acid proton (which may exchange with residual water).
-
-
Acquire a ¹³C NMR spectrum (typically proton-decoupled). Key expected signals would include:
-
A signal for the carbonyl carbon (~170-180 ppm).
-
Signals for the aliphatic carbons (propionic acid backbone and methyl groups).
-
Signals for the pyrazole ring carbons.
-
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (ppm) and coupling patterns (J-coupling) to assign signals to specific protons in the molecule.
-
Compare the number of signals in the ¹³C NMR spectrum to the number of unique carbons in the proposed structure.
-
The combined data should unambiguously match the structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid. The synthesis and characterization of pyrazole derivatives often rely heavily on NMR for structural elucidation.[4][5]
-
Potential Applications in Research & Drug Development
Pyrazole derivatives are a cornerstone of medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[6] The structure of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid, featuring a carboxylic acid group (a common pharmacophore for interacting with biological targets) and a substituted pyrazole ring, makes it a valuable scaffold for:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in screening campaigns to identify initial hits against protein targets.
-
Lead Optimization: The propionic acid and pyrazole moieties can be chemically modified to improve potency, selectivity, and pharmacokinetic properties.
-
Synthetic Building Block: It can serve as a starting material for the synthesis of more complex molecules and novel chemical entities.[1]
Conclusion
This guide establishes the foundational chemical and physical properties of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid (CAS 1013936-87-2) based on its chemical name. The derived formula of C₈H₁₂N₂O₂ and molecular weight of 168.19 g/mol provide a critical starting point for any research involving this compound. Furthermore, the detailed, rationale-driven protocols for mass spectrometry and NMR spectroscopy provide the necessary framework for researchers to empirically validate its structure and purity, ensuring data integrity and advancing scientific discovery.
References
-
Title: 1013936-87-2_2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid标准品 Source: cas-standard.com URL: [Link]
-
Title: Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds Source: Scribd URL: [Link]
-
Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
Sources
- 1. 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid_cas号1013936-87-2_2-Methyl-3-(5-methyl-pyrazol-1-yl - CAS信息网 [cas-news.com]
- 2. CAS 번호 목록-11-페이지551-Chemicalbook [chemicalbook.com]
- 3. 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid CAS#: 1013936-87-2 [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid DiscoveryCPR 197094-12-5 [sigmaaldrich.com]
- 6. 1013936-87-2|CAS标准品信息网 - CAS信息网 [cas-news.com]
